molecular formula C37H61N2O29Na B1165337 Galactoseβ-N(acetyl)-propargyl

Galactoseβ-N(acetyl)-propargyl

Número de catálogo: B1165337
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Galactoseβ-N(acetyl)-propargyl, also known as this compound, is a useful research compound. Its molecular formula is C37H61N2O29Na. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Galactoseβ-N(acetyl)-propargyl, and how are purity and yield optimized?

  • Methodological Answer : The synthesis typically involves glycosylation followed by propargyl group introduction. For example, a seven-step protocol using Boc-protected tris(hydroxymethyl)aminomethane (TRIS) with propargyl bromide, followed by Cu-catalyzed azide-alkyne cycloaddition (click chemistry) to attach galactose moieties . Yield optimization requires stepwise purification (e.g., column chromatography) and monitoring intermediates via thin-layer chromatography (TLC). Purity is validated using NMR (e.g., 1^1H, 13^13C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are recommended for structural characterization of this compound derivatives?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Confirm stereochemistry (e.g., β-linkage) and acetyl/propargyl group positions .
  • Mass spectrometry : Validate molecular weight (e.g., MALDI-TOF for high molecular weight conjugates) .
  • HPLC : Assess purity with reverse-phase columns (C18) and UV detection at 210–260 nm for carbohydrate derivatives .

Q. How should researchers handle stability challenges during storage of this compound?

  • Methodological Answer : Store lyophilized compounds at -20°C in inert atmospheres (argon) to prevent oxidation of propargyl groups. For aqueous solutions, use buffers with chelating agents (e.g., EDTA) to avoid metal-catalyzed degradation. Stability should be periodically assessed via LC-MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from dynamic conformations in solution. Combine:

  • 2D NMR (e.g., NOESY/ROESY) to detect spatial proximity of protons.
  • Computational modeling : Density functional theory (DFT) to predict stable conformers .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What strategies mitigate low reactivity in Cu(I)-catalyzed click chemistry for propargyl-galactose conjugates?

  • Methodological Answer : Optimize reaction conditions:

  • Use TCEP (tris(2-carboxyethyl)phosphine) to reduce Cu(II) to active Cu(I) .
  • Increase ligand concentration (e.g., TBTA ligand) to stabilize Cu(I) and reduce side reactions.
  • Monitor reaction progress via IR spectroscopy (alkyne C≡C stretch at ~2100 cm1^{-1}) .

Q. How do enzymatic and chemical synthesis methods compare for generating stereospecific this compound derivatives?

  • Methodological Answer :

  • Chemical synthesis : Higher yields but may require protecting groups (e.g., acetyl) to control stereochemistry .
  • Enzymatic synthesis : Glycosidases or glycosyltransferases achieve β-selectivity without protection, but yields are lower (~30–50%) . Validate stereochemical outcomes via polarimetry or chiral HPLC .

Q. What experimental designs address bioaccumulation concerns (vPvB classification) for this compound in in vivo studies?

  • Methodological Answer :

  • Conduct biodegradation assays (OECD 301F) to assess persistence.
  • Use radiolabeled 14^{14}C-galactose derivatives to track accumulation in tissues via scintillation counting .
  • Compare with non-propargylated galactose controls to isolate propargyl group effects .

Q. Methodological Resources

Q. How to design a dose-response study for this compound in cell-based assays?

  • Methodological Answer :

  • Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture EC50_{50}/IC50_{50}.
  • Include negative controls (untreated cells) and vehicle controls (e.g., DMSO).
  • Validate cytotoxicity via MTT/WST-1 assays, referencing purity data from HPLC .

Q. What protocols ensure reproducibility in propargyl-galactose conjugate quantification?

  • Methodological Answer :

  • Standard curves : Prepare using authenticated reference standards (e.g., PubChem CID 12978) .
  • Inter-laboratory validation : Share samples with collaborators for cross-validation via LC-MS/MS .

Q. Safety and Compliance

Q. What safety protocols are critical when handling propargyl-containing galactose derivatives?

  • Methodological Answer :
  • Use fume hoods and explosion-proof equipment due to propargyl group flammability.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Emergency procedures: Rinse exposed areas with water for 15 minutes and consult poison control (e.g., ChemTrec) .

Propiedades

Fórmula molecular

C37H61N2O29Na

Sinónimos

Galβ-N(acetyl)-propargyl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.